molecular formula C14H16F3NO3 B8356357 tert-Butyl (3-trifluoromethylbenzoyl)glycine

tert-Butyl (3-trifluoromethylbenzoyl)glycine

Cat. No. B8356357
M. Wt: 303.28 g/mol
InChI Key: WIBAVHOUUFYVQH-UHFFFAOYSA-N
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Patent
US06974836B2

Procedure details

A solution of 3-nitro-5(trifluoromethyl)benzoic acid (7.71 g, 32.8 mmol) and glycine tert-butyl ester (5.23 g, 32.4 mmol) in methylene chloride (330 mL) was charged with N,N-diisopropylethylamine (5.5 mL, 31.8 mmol) and BOP (14.6 g, 32.9 mmol). The reaction was stirred at RT for 14 h, concentrated in vacuo, and diluted with EtOAc (1 L). The organic phase was washed successively with sat. NH4Cl, sat. NaHCO3, and brine before being dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by flash chromatography (SiO2, 50% EtOAc/hexanes) to afford the tert-Butyl (3-trifluoromethylbenzoyl)glycine as an oil. A portion (1.0 g, 2.65 mmol) of this material was dissolved in methylene chloride (8 mL) before being treated with TFA (4 mL). The reaction was stirred for 1 h at RT and then concentrated in vacuo. The residue was dissolved in methlyene chloride and concentrated again; this procedure was repeated twice more to afford the title compound 1.2 (Z=—C(O)—, R2=3-amino-5-(trifluoromethyl)phenyl, all other R=H; 0.77 g) as a white solid. MS found: (M−H)−=291.1.
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:7]([OH:9])=O)([O-])=O.C([O:21][C:22](=[O:25])[CH2:23][NH2:24])(C)(C)C.C(N(CC)[CH:30]([CH3:32])[CH3:31])(C)C.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=C[C:45]=2N=N1>C(Cl)Cl>[C:30]([N:24]([C:7](=[O:9])[C:6]1[CH:5]=[CH:4][CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=1)[CH2:23][C:22]([OH:21])=[O:25])([CH3:32])([CH3:45])[CH3:31] |f:3.4|

Inputs

Step One
Name
Quantity
7.71 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)C(F)(F)F
Name
Quantity
5.23 g
Type
reactant
Smiles
C(C)(C)(C)OC(CN)=O
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
14.6 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
330 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with EtOAc (1 L)
WASH
Type
WASH
Details
The organic phase was washed successively with sat. NH4Cl, sat. NaHCO3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (SiO2, 50% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(C)(C)N(CC(=O)O)C(C1=CC(=CC=C1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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